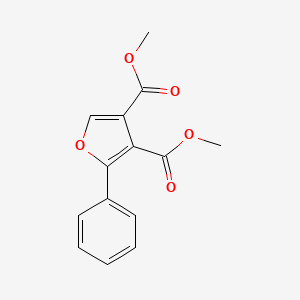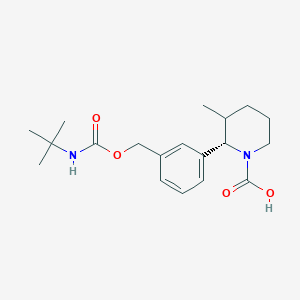
(2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, a tert-butylcarbamoyl group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups, followed by coupling reactions to introduce the piperidine ring and other functional groups .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, such as carbonyl groups, to alcohols.
Substitution: This reaction can be used to replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may yield alcohols .
Aplicaciones Científicas De Investigación
(2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved in its action can include signal transduction, metabolic regulation, and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-(tert-Butoxycarbonyl)amino-3-(4-(tert-butoxycarbonyl)amino methyl phenyl)propanoic acid
- tert-Butyloxycarbonyl-protected amino acids
- Methylammonium lead halides
Uniqueness
What sets (2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid apart from similar compounds is its specific combination of functional groups and its stereochemistry. This unique structure allows it to interact with biological targets in a distinct manner, making it valuable for specific applications in medicinal chemistry and organic synthesis .
Propiedades
Número CAS |
1420466-57-4 |
|---|---|
Fórmula molecular |
C19H28N2O4 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
(2S)-2-[3-(tert-butylcarbamoyloxymethyl)phenyl]-3-methylpiperidine-1-carboxylic acid |
InChI |
InChI=1S/C19H28N2O4/c1-13-7-6-10-21(18(23)24)16(13)15-9-5-8-14(11-15)12-25-17(22)20-19(2,3)4/h5,8-9,11,13,16H,6-7,10,12H2,1-4H3,(H,20,22)(H,23,24)/t13?,16-/m0/s1 |
Clave InChI |
PCABWSDUFIVMCS-VYIIXAMBSA-N |
SMILES isomérico |
CC1CCCN([C@@H]1C2=CC=CC(=C2)COC(=O)NC(C)(C)C)C(=O)O |
SMILES canónico |
CC1CCCN(C1C2=CC=CC(=C2)COC(=O)NC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Difluorobenzo[d]oxazole](/img/structure/B11772807.png)

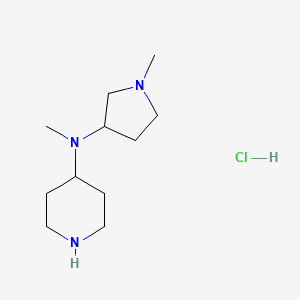
![3-amino-N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772821.png)
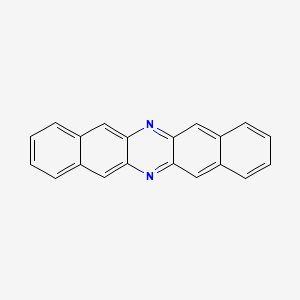
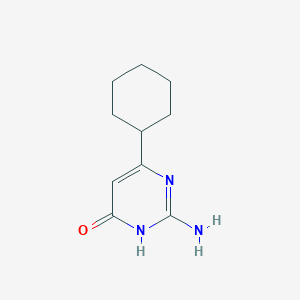

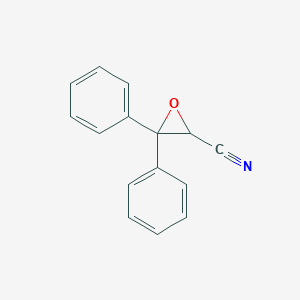
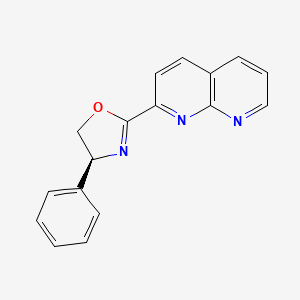
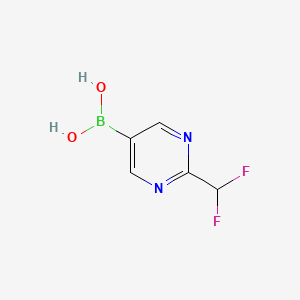
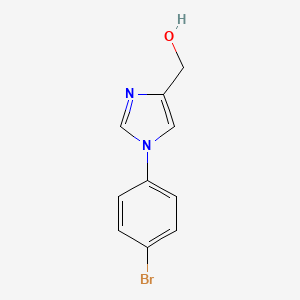
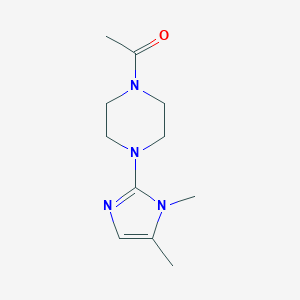
![2-(Difluoromethoxy)-5-mercaptobenzo[d]oxazole](/img/structure/B11772880.png)
